2-(3-Hydroxy-4-nitrophenoxy)ethyl bromide
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Overview
Description
2-(3-Hydroxy-4-nitrophenoxy)ethyl bromide is an organic compound characterized by a bromoethyl group attached to a hydroxylated nitrophenol moiety
Synthetic Routes and Reaction Conditions:
Bromination of 2-(3-Hydroxy-4-nitrophenoxy)ethanol: This method involves the direct bromination of the corresponding alcohol using bromine in the presence of a suitable solvent like dichloromethane.
Nucleophilic Substitution Reaction: Another approach is the nucleophilic substitution of a suitable precursor, such as 2-(3-Hydroxy-4-nitrophenoxy)ethyl chloride, with bromide ions.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-(3-Hydroxy-4-aminophenoxy)ethyl bromide.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used, often in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines.
Substitution Products: Various substituted phenol derivatives.
Scientific Research Applications
2-(3-Hydroxy-4-nitrophenoxy)ethyl bromide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes involving phenolic compounds.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Hydroxy-4-nitrophenoxy)ethyl bromide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(3-Hydroxy-4-nitrophenoxy)ethyl chloride
2-(3-Hydroxy-4-aminophenoxy)ethyl bromide
2-(3-Hydroxy-4-nitrophenoxy)ethyl iodide
Uniqueness: 2-(3-Hydroxy-4-nitrophenoxy)ethyl bromide is unique due to its bromoethyl group, which imparts different reactivity compared to its chloride and iodide counterparts. This difference in reactivity can influence its applications in synthesis and industry.
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Properties
IUPAC Name |
5-(2-bromoethoxy)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c9-3-4-14-6-1-2-7(10(12)13)8(11)5-6/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEMNBHGTJWBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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